3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
説明
3-[4-Chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic unsymmetrical urea derivative featuring a benzodiazepine core fused with a substituted phenylurea moiety. The compound’s structure includes a 1,4-benzodiazepine ring system modified at the 3-position with a urea group linked to a 4-chloro-2-(trifluoromethyl)phenyl substituent. This design combines pharmacophores known for central nervous system (CNS) activity: the benzodiazepine scaffold is associated with GABAA receptor modulation, while the urea moiety may enhance binding specificity or metabolic stability .
Such structural features position this compound as a candidate for neurological disorders, such as anxiety or cognitive impairment, though specific therapeutic applications require further validation .
特性
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-12-11-15(25)13-17(18)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZNBODWZKESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Anticancer Activity
Research indicates that compounds containing the benzodiazepine scaffold exhibit significant anticancer properties. The specific structure of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea may enhance its efficacy against various cancer cell lines. Studies have shown that derivatives of benzodiazepines can induce apoptosis in cancer cells through mechanisms involving the modulation of GABA receptors and other pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related triazole derivatives has demonstrated effectiveness against a range of bacteria and fungi. For instance, hybrids of benzodiazepines with triazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . This suggests that similar modifications to the structure of this compound could yield effective antimicrobial agents.
Neuropharmacological Effects
Benzodiazepines are well-known for their anxiolytic and sedative effects. The specific modifications in this compound may enhance its interaction with GABA-A receptors, potentially leading to improved therapeutic profiles for treating anxiety disorders and insomnia . The exploration of its neuropharmacological effects could yield insights into new treatments for neurological conditions.
Pesticidal Properties
The structural characteristics of this compound indicate potential utility as a pesticide or herbicide. Compounds with similar frameworks have been investigated for their effectiveness in controlling agricultural pests and diseases. The introduction of trifluoromethyl groups is known to enhance biological activity in agrochemicals .
Case Studies and Research Findings
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s higher molecular weight and lipophilicity may enhance CNS penetration but could negatively impact solubility and oral bioavailability.
- The electron-withdrawing Cl and CF3 groups may stabilize the molecule against metabolic degradation compared to methyl substituents .
Receptor Affinity and Mechanism
- Obovatol and 4-O-Methylhonokiol: Natural lignans from Magnolia officinalis with high affinity for GABAA/benzodiazepine receptors. While structurally distinct from the target compound, they share a benzodiazepine-like modulatory effect, suggesting the target’s benzodiazepine core may similarly engage GABAA receptors .
- Synthetic Ureas: highlights unsymmetrical urea synthesis via 2,2,2-trichloroethyl carbamates.
Therapeutic Potential
- Anti-Alzheimer’s Applications: Analogous compounds like 4-O-methylhonokiol show acetylcholinesterase (AChE) inhibition and memory-enhancing effects in murine models . The target compound’s urea moiety may augment AChE interaction, though this remains untested.
準備方法
Condensation of Isatoic Anhydride with Amino Acid Derivatives
A microwave-assisted condensation of isatoic anhydride (1) with N-methylglycine (sarcosine) in glacial acetic acid achieves cyclization to form the seven-membered benzodiazepin-2,5-dione ring. Under microwave irradiation at 130°C for 3 minutes, the reaction proceeds with a 71% yield, bypassing traditional polar aprotic solvents like DMF or DMSO. The methyl group at the N1 position is introduced via sarcosine, while the phenyl substituent at C5 is incorporated through a subsequent Friedel-Crafts alkylation using benzyl chloride in the presence of AlCl₃.
Alternative Route via 2,3-Diaminopyridines
An alternative approach employs 2,3-diaminopyridine derivatives condensed with ethyl aroylacetates under reflux in DMF. For instance, reaction of 2,3-diamino-5-phenylpyridine with ethyl benzoylacetate at 110°C for 5 hours yields the pyrido[2,3-b]diazepin-4-one intermediate, which is subsequently methylated at N1 using methyl iodide in the presence of potassium carbonate. This method offers regiospecific control, critical for avoiding positional isomers in the final product.
Preparation of 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate
The electrophilic urea precursor, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is synthesized via a three-step sequence:
- Nitration of o-Chlorotrifluoromethylbenzene :
o-Chlorotrifluoromethylbenzene is nitrated with concentrated nitric acid (68%) in acetic anhydride at 10–15°C to yield 4-nitro-2-chloro-3-(trifluoromethyl)benzene. - Reduction to Arylamine :
Catalytic hydrogenation using activated carbon and FeCl₃·6H₂O reduces the nitro group to an amine, producing 4-chloro-3-(trifluoromethyl)aniline with >95% purity. - Phosgenation :
Treatment with triphosgene (bis(trichloromethyl) carbonate) in 1,2-dichloroethane at −5 to 5°C generates the isocyanate intermediate, isolated via vacuum distillation.
Formation of the Urea Linkage
The final step involves coupling the benzodiazepin-3-amine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate under mild conditions:
- Reaction Conditions :
A solution of the benzodiazepin-3-amine in anhydrous THF is treated with the isocyanate derivative at 0°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl, ensuring a neutral pH. - Workup :
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the title compound as a white crystalline solid.
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (230–400 mesh) effectively separates the urea product from unreacted starting materials and byproducts.
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the nonplanar conformation of the benzodiazepine ring and the Z-configuration of the urea moiety (CCDC 2003929).
Data Tables
Table 1. Comparative Analysis of Synthetic Methods
| Step | Method 1 (Microwave) | Method 2 (Pyridine Route) |
|---|---|---|
| Yield | 71% | 68% |
| Reaction Time | 3 minutes | 5 hours |
| Solvent | Glacial acetic acid | DMF |
| Key Advantage | Rapid synthesis | Regiospecificity |
Table 2. Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| Benzodiazepin-3-amine | 3.42 (s, NCH₃) | 45.2 (NCH₃) |
| Phenyl Isocyanate | 7.85 (d, ArH) | 124.1 (CF₃) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving coupling of substituted benzodiazepine intermediates with urea derivatives. Key steps include:
- Nucleophilic substitution for introducing the trifluoromethyl and chloro groups .
- Urea bond formation via reaction of an isocyanate intermediate with a benzodiazepine amine .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
- Characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing NH protons at δ 8.5–9.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize assays based on structural analogs (e.g., benzodiazepine derivatives often target GABA receptors or kinases) .
- Dose-Response Studies : Use IC₅₀/EC₅₀ determination in cell-based assays (e.g., MTT for cytotoxicity, fluorescence polarization for receptor binding).
- Controls : Include positive controls (e.g., diazepam for benzodiazepine receptor binding) and solvent-only blanks to rule out artifacts .
Q. What solubility and formulation challenges arise with this compound, and how can they be addressed?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4). If insoluble, use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative vulnerabilities .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield using Design of Experiments (DoE)?
- Methodological Answer :
-
Variables : Temperature, catalyst loading, reaction time, and solvent polarity (e.g., DMF vs. THF).
-
DoE Approach : Apply response surface methodology (RSM) to model interactions. For example, a central composite design can reveal nonlinear effects of temperature on cyclization efficiency .
-
Case Study : A 2012 study achieved a 22% yield increase by optimizing DMDAAC copolymerization (analogous to urea bond formation here) through RSM .
Variable Low Level High Level Optimal Value Temperature (°C) 60 100 85 Catalyst (mol%) 5 15 12 Reaction Time (h) 12 24 18
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Metabolite Interference : Perform LC-MS metabolomics to identify active metabolites that may skew results in hepatic microsome-containing assays .
- Species-Specific Effects : Compare human vs. murine cell lines to isolate interspecies variability in target engagement .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the trifluoromethyl group (e.g., replace with -CF₂H or -CN) and the benzodiazepine core (e.g., introduce electron-withdrawing groups at position 5) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electrostatic/hydrophobic properties with activity. For example, a 2021 study on diphenyldiazomethane analogs demonstrated improved predictive power with Gaussian-based field descriptors .
Q. How can computational methods predict off-target interactions or toxicity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to screen against the Protoxin-II database for unintended ion channel modulation .
- ToxCast Profiling : Leverage EPA’s ToxCast database to predict hepatotoxicity based on structural similarity to benzodiazepines with known CYP3A4 inhibition .
Q. What in vitro models are suitable for assessing the compound’s neurotoxicity?
- Methodological Answer :
- Primary Neuronal Cultures : Use rat cortical neurons to evaluate glutamate excitotoxicity (measure LDH release and calcium influx) .
- Mitochondrial Dysfunction Assays : Monitor ATP depletion and ROS production in SH-SY5Y neuroblastoma cells using luminescent and fluorescent probes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
